Methyl amino(3-methylphenyl)acetate hydrochloride
Description
Properties
IUPAC Name |
methyl 2-amino-2-(3-methylphenyl)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-7-4-3-5-8(6-7)9(11)10(12)13-2;/h3-6,9H,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKBNDGDRIXKBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Esterification and Alkylation
- Starting Material: Methylphenylacetic acid or its derivatives.
- Esterification: Conversion of methylphenylacetic acid to methyl ester using methyl alcohol and acid catalysts.
- Amination: Nucleophilic substitution or reductive amination to introduce amino groups onto the aromatic ring or side chain.
- Salt Formation: Treatment with hydrochloric acid to produce the hydrochloride salt.
- A patent describes a process where methylphenylacetic acid is reacted with morpholine and sulfur in a reactor, followed by esterification with methyl alcohol, and subsequent neutralization with sodium hydroxide to form the hydrochloride salt (Reference).
- The process emphasizes process stability, efficiency, and suitability for industrial scale-up.
Multi-step Synthesis via Aromatic Amination
- Preparation of intermediates: Starting with substituted benzoic acids or phenyl derivatives.
- Aromatic amino substitution: Using diazotization and azo coupling or nucleophilic aromatic substitution to introduce amino groups at the 3-position.
- Esterification: Conversion of the amino-substituted phenylacetic acid into methyl ester.
- Hydrochloride salt formation: Acidification with hydrochloric acid.
Alternative Synthesis via Carbamate and Imidazole Pathways
- Starting from amino acids: Such as L-histidine derivatives, which are converted into imidazopyridine structures.
- Formation of methyl ester: Using trimethyl orthoformate or DCC-mediated coupling.
- Amino group introduction: Via nucleophilic substitution or reductive amination.
- Salt formation: Acidification with hydrochloric acid.
- An improved synthesis of related compounds involves multi-step reactions starting from amino acid derivatives, with a focus on scale-up and yield optimization (Reference).
Data Table Summarizing Preparation Methods
| Method | Starting Material | Key Reactions | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Method 1 | Methylphenylacetic acid | Esterification, neutralization | Reflux, acid/base treatment | High | Industrial applicability, process stability |
| Method 2 | Substituted benzoic acids | Diazotization, aromatic substitution | Cold temperature, inert atmosphere | Moderate to high | Suitable for specific substitution patterns |
| Method 3 | L-histidine derivatives | Carbamate formation, cyclization | Acidic conditions, reflux | Moderate | Suitable for complex derivatives |
Research Findings and Technical Notes
- Reaction Conditions: Mild reflux temperatures (around 70-130°C), controlled pH (8-10 during neutralization), and inert atmospheres are critical for high yields and purity.
- Reagents: Use of inexpensive and readily available reagents such as methyl alcohol, hydrochloric acid, and common amines (morpholine, aniline derivatives).
- Process Stability: The patent literature emphasizes process stability, with reaction times ranging from 6 to 8 hours, and subsequent purification steps involving recrystallization and solvent recovery.
- Industrial Relevance: The methods are optimized for large-scale production, with considerations for cost, raw material availability, and environmental factors.
Chemical Reactions Analysis
Types of Reactions: Methyl amino(3-methylphenyl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.
Major Products Formed:
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of amines and reduced derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Methyl amino(3-methylphenyl)acetate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl amino(3-methylphenyl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. This interaction can result in various biological and chemical effects, depending on the specific application .
Comparison with Similar Compounds
Methyl amino(3-fluorophenyl)acetate Hydrochloride
- Molecular Formula: C₉H₁₁ClFNO₂
- Molecular Weight : 219.64 g/mol
- Impact: Enhanced polarity and altered metabolic stability compared to the methyl-substituted analog. Fluorine’s electron-withdrawing effect may reduce electron density on the phenyl ring, influencing reactivity in electrophilic substitutions .
- Applications : Used in research settings, with suppliers like ECHEMI providing it for drug discovery .
Methyl amino(2-methoxyphenyl)acetate Hydrochloride
- Molecular Formula: C₁₀H₁₄ClNO₃ (inferred)
- Molecular Weight : ~239.68 g/mol (estimated)
- Key Differences: 2-Methoxy substituent introduces steric hindrance and electron-donating effects via the methoxy group. Impact: Increased solubility in polar solvents due to the methoxy group’s hydrogen-bonding capacity. The ortho-substitution may sterically hinder reactions at the amino group .
- Applications : Likely utilized in synthesizing amides where steric and electronic effects are critical.
Methyl 2-amino-2-(3-fluoro-2-methylphenyl)acetate Hydrochloride
Methyl 2-(3-methoxyphenyl)-2-(methylamino)acetate Hydrochloride
- Molecular Formula: C₁₁H₁₆ClNO₃
- Molecular Weight : 245.71 g/mol
- Key Differences: Methylamino group replaces the primary amine, reducing basicity. Impact: Lower nucleophilicity of the methylamino group may slow amidation reactions compared to the primary amine in the target compound .
Structural and Functional Analysis
Substituent Effects
- Electron-Donating Groups (e.g., methyl, methoxy): Increase electron density on the phenyl ring, enhancing reactivity in electrophilic aromatic substitution.
- Electron-Withdrawing Groups (e.g., fluorine) : Decrease ring electron density, directing reactions to specific positions. Fluorine’s electronegativity can improve metabolic stability and bioavailability .
Stereochemical Considerations
- Enantiomers like the (R)-isomer () highlight the role of chirality in biological activity. The target compound’s stereochemistry (if defined) could influence receptor binding or enzymatic interactions.
Data Table: Comparative Overview
Biological Activity
Methyl amino(3-methylphenyl)acetate hydrochloride, a compound with significant potential in pharmaceutical research, has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H14ClN
- Molecular Weight : 215.68 g/mol
- Physical Appearance : White to off-white crystalline powder
- Melting Point : 193°C to 195°C
- Solubility : Enhanced solubility in aqueous solutions due to hydrochloride salt form
Biological Activities
This compound exhibits several notable biological activities:
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes linked to inflammatory processes, thereby mitigating inflammatory responses.
- Receptor Modulation : It may also interact with neurotransmitter receptors, affecting the uptake and metabolism of key neurotransmitters like serotonin and dopamine .
Comparative Analysis with Similar Compounds
| Compound Name | Unique Features |
|---|---|
| Methyl amino(4-methylphenyl)acetate hydrochloride | Contains a para-substituted phenyl group |
| Methyl amino(3-bromophenyl)acetate hydrochloride | Contains a bromine substituent |
| Methyl amino(2-methylphenyl)acetate hydrochloride | Features an ortho-substituted phenyl group |
This compound is distinguished by its specific substitution pattern on the phenyl ring, which influences its reactivity and biological interactions compared to other derivatives.
Case Studies and Research Findings
- Antidepressant Potential :
-
Inflammation Studies :
- In vitro experiments demonstrated that this compound effectively reduced pro-inflammatory cytokine production in cultured macrophages, supporting its role as an anti-inflammatory agent.
-
Antimicrobial Evaluation :
- Initial antimicrobial assays indicated that the compound inhibited growth in specific bacterial strains, warranting further investigation into its potential as an antimicrobial agent.
Q & A
Q. What is the recommended synthetic route for Methyl amino(3-methylphenyl)acetate hydrochloride?
A common method involves reacting the parent amino acid derivative with methanol and thionyl chloride (SOCl₂) under reflux. For example, analogous compounds like amino acid methyl ester hydrochlorides are synthesized by dissolving the amino acid in dry methanol, adding SOCl₂ dropwise at 0°C, and refluxing for 1 hour. The product is then concentrated under vacuum and recrystallized from methanol . Adjust stoichiometry and reaction time based on precursor solubility and reactivity.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-performance liquid chromatography (HPLC) for purity assessment (>98% as per industrial standards), and mass spectrometry (MS) for molecular weight confirmation . For chiral verification, circular dichroism (CD) or chiral HPLC may be required if stereochemistry is critical.
Q. What are the critical storage conditions to ensure stability?
Store in airtight, light-resistant containers at 2–8°C. Avoid exposure to moisture, as hydrochloride salts are hygroscopic and may hydrolyze under humid conditions. Long-term stability studies under accelerated degradation (40°C/75% RH) are recommended for lab-specific validation .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?
Discrepancies often arise from solvent effects, proton exchange phenomena, or conformational flexibility. Perform NMR in deuterated solvents (DMSO-d₆ or CDCl₃) with controlled pH. Cross-validate with density functional theory (DFT) calculations to model expected shifts, focusing on hydrogen bonding and tautomeric equilibria .
Q. What strategies optimize yield in large-scale synthesis while minimizing byproducts?
Use kinetic control by maintaining low temperatures during SOCl₂ addition. Replace batch reactors with flow chemistry systems to enhance mixing and heat dissipation. Monitor intermediates via in-line FTIR or Raman spectroscopy to terminate reactions at optimal conversion points .
Q. How do purity discrepancies arise between HPLC and LC-MS analyses?
HPLC purity assays (e.g., UV detection) may miss non-chromophoric impurities, whereas LC-MS identifies ionizable contaminants. Employ orthogonal methods: combine HPLC with evaporative light scattering detection (ELSD) and high-resolution MS to resolve co-eluting species .
Q. What mechanistic insights explain the hydrochloride salt formation during synthesis?
Thionyl chloride protonates the amino group, forming a reactive intermediate that reacts with methanol to yield the methyl ester. The hydrochloride salt precipitates due to reduced solubility in methanol, driven by ionic lattice stabilization .
Q. How does chirality at the α-carbon impact biological or catalytic activity?
Enantiomeric purity is critical for receptor binding or enzyme inhibition studies. Use chiral resolving agents (e.g., L-tartaric acid) or enzymatic resolution (lipases) to isolate enantiomers. Test activity via assays like surface plasmon resonance (SPR) or enzyme kinetics .
Q. What are the challenges in analyzing degradation products under oxidative stress?
Oxidative pathways may generate quinone-like derivatives or cleave the ester bond. Use LC-MS/MS with collision-induced dissociation (CID) to identify fragmentation patterns. Accelerated stability studies with hydrogen peroxide or UV irradiation can model degradation .
Q. How can researchers troubleshoot poor solubility in aqueous buffers for bioassays?
Optimize solvent systems using co-solvents (e.g., DMSO ≤1% v/v) or surfactants (Tween-80). Alternatively, synthesize prodrugs (e.g., acetylated derivatives) to enhance hydrophilicity. Dynamic light scattering (DLS) can monitor aggregation in real time .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
